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Compound of Interest

Compound Name: JNJ-27141491

cat. No.: B1244925

JNJ-27141491 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with INJ-
27141491. The information addresses common issues, particularly those related to species
cross-reactivity, encountered during experimental procedures.

Frequently Asked Questions (FAQS)

Q1: Why am | observing no effect of INJ-27141491 in my mouse/rat/dog cell-based assays?

Al: INJ-27141491 is a potent and selective antagonist of the human C-C chemokine receptor
2 (hCCR2). It exhibits significantly lower activity against CCR2 from other species such as
mouse, rat, and dog. This is a known species cross-reactivity issue. Studies have shown that
JNJ-27141491 fails to significantly affect MCP-1 binding to mouse, rat, and dog cells, with an
IC50 value greater than 10 uM.[1][2] For human monocytes, the IC50 for blocking MCP-1
binding is approximately 0.4 uM.[1][2]

Q2: What is the mechanism of action for INJ-271414917

A2: INJ-27141491 is a noncompetitive and orally active functional antagonist of human CCR2.
[1][2][3] Its inhibition of CCR2 function is insurmountable and reversible.[1][2] It effectively
suppresses hCCR2-mediated in vitro functions, including MCP-1-induced GTPyS binding,
calcium mobilization in response to MCP-1, MCP-3, and MCP-4, and leukocyte chemotaxis
towards MCP-1.[1][2]
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Q3: How can | test the efficacy of INJ-27141491 in an in vivo model if it doesn't react with
rodent CCR2?

A3: To overcome the lack of cross-reactivity in rodent models, the recommended approach is to
use transgenic mice in which the native mouse CCR2 gene has been replaced with the human
CCR2 gene (hCCR2 knock-in mice).[1][2] In these mice, orally administered JNJ-27141491
has been shown to be effective.[1][3]

Q4: What are the expected IC50 values for INJ-27141491 in human-based in vitro assays?

A4: The IC50 values for INJ-27141491 in various human CCR2-mediated functional assays
are in the nanomolar range. For instance, it inhibits MCP-1-induced Ca2+ mobilization in
hCCR2-CHO cells with an IC50 of 13 nM.[3][4] The IC50 for inhibiting chemotaxis of human
peripheral blood mononuclear cells (PBMCs) toward MCP-1 is approximately 97 nM.[3]

Q5: I1s INJ-27141491 selective for CCR2?

A5: Yes, INJ-27141491 is reported to be highly selective for CCR2. It has been shown to have
little to no effect on the function of other chemokine receptors tested, including CCR1, CCR3-8,
and CXCR1-3.[1][4]

Troubleshooting Guides

Problem: No inhibition observed in a non-human in vitro
chemotaxis assay.

o Cause: This is the expected result due to the species-specific activity of INJ-27141491. The
compound is a potent antagonist of human CCR2 but does not effectively block CCR2 from
common preclinical species like mice, rats, or dogs.

e Solution:
o Confirm the species of the cells used in your assay.

o Switch to a human cell line (e.g., THP-1 cells) or primary human monocytes that
endogenously express CCR2.
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o Alternatively, use a cell line recombinantly expressing human CCR2 (e.g., hCCR2-CHO
cells).

Problem: Inconsistent results in in vivo studies with
standard mouse models.

e Cause: The lack of cross-reactivity of INJ-27141491 with murine CCR2 will result in a lack of
efficacy in wild-type mouse models.

e Solution:

o Utilize transgenic mice that express human CCR2. These "humanized" models will allow
for the evaluation of INJ-27141491's in vivo effects.

o In these hCCR2 knock-in mice, JNJ-27141491 has demonstrated oral activity, inhibiting
monocyte and neutrophil recruitment.[1][3]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of INJ-27141491 on CCR2 Function

Cell

Assay Species IC50 Value Reference
TypelSystem

MCP-1 Binding Monocytes Human 0.4 uM [1][2]

Cells Mouse, Rat, Dog > 10 uM [1][2]

Ca2+ hCCR2-CHO

o Human 13 nM [3][4]

Mobilization cells

THP-1 cells Human 13nM [3]

Blood Monocytes  Human 43 nM [3]

o hCCR2-CHO cell

GTPyS Binding Human 38 nM [3]
membranes

Chemotaxis Human PBMC Human 97 nM [3]
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Table 2: In Vivo Efficacy of INJ-27141491 in hCCR2 Knock-in Mice

Model

Dosing Regimen

Effect Reference

MMCP-1/LPS-induced

leukocyte recruitment

5-40 mg/kg q.d. or
b.i.d. (oral)

Dose-dependent
inhibition of monocyte
[11[3]

and neutrophil

recruitment.

Experimental
Autoimmune
Encephalomyelitis
(EAE)

20 mg/kg g.d. (oral)

Significantly delayed
onset and temporarily
[11[3]

reduced neurological

signs.

Experimental Protocols

Key Experiment: Calcium Mobilization Assay

This assay measures the ability of INJ-27141491 to inhibit MCP-1-induced intracellular
calcium mobilization in cells expressing human CCR2.

e Cell Preparation:

o Use either Chinese Hamster Ovary (CHO) cells stably transfected with human CCR2
(hCCR2-CHO) or a human cell line endogenously expressing CCR2 (e.g., THP-1).

o Culture cells to an appropriate density.

o On the day of the experiment, harvest the cells and resuspend them in a suitable buffer
(e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

e Dye Loading:

o Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the

manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

e Compound Incubation:

o Wash the cells to remove excess dye and resuspend them in the assay buffer.
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o Aliquot the cell suspension into a 96-well plate.

o Add varying concentrations of INJ-27141491 to the wells and incubate for a
predetermined time (e.g., 15-30 minutes) at room temperature to allow for receptor
binding.

» Signal Measurement:

o Place the plate into a fluorescence plate reader equipped with an automated injection
system.

o Establish a baseline fluorescence reading.

o Inject a solution of MCP-1 (at a concentration that elicits a submaximal response, e.g.,
ECB80) into each well.

o Immediately begin recording the fluorescence intensity over time to measure the
intracellular calcium flux.

o Data Analysis:
o Calculate the increase in fluorescence (peak minus baseline) for each well.

o Plot the percentage of inhibition of the MCP-1 response against the concentration of JINJ-
27141491.

o Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations
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Troubleshooting Species Cross-Reactivity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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